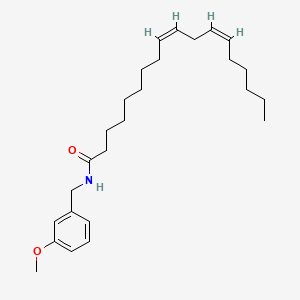

N-(3-Méthoxy)Benzyllinoléamide Impureté 10

Vue d'ensemble

Description

(9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide is a natural product found in Lepidium meyenii with data available.

Applications De Recherche Scientifique

Activité Anti-Fatigue

Les macamides, y compris la N-(3-Méthoxy)Benzyllinoléamide, ont été trouvées posséder une activité anti-fatigue significative. Elles peuvent améliorer la capacité d'endurance des souris en augmentant les niveaux de glycogène hépatique et en diminuant les niveaux d'azote uréique sanguin, de déshydrogénase lactique, d'ammoniac sanguin et d'acide lactique sanguin .

Neuroprotection

La recherche a montré que les macamides ont des effets neuroprotecteurs. Elles peuvent agir sur le système nerveux central pour fournir des effets neuroprotecteurs en modulant la libération de neurotransmetteurs .

Inhibition de l'Hydrolase de l'Amide d'Acide Gras (FAAH)

La N-(3-Méthoxy)Benzyllinoléamide a été trouvée inhiber la FAAH, une enzyme responsable de la dégradation des endocannabinoïdes. Cette inhibition est significative, dépendante du temps et de la dose, et elle est probablement irréversible ou lentement réversible .

Formation Osseuse

N-(3-méthoxybenzyl)-(9Z,12Z,15Z)-octadecatriénamide, un composé similaire, a été trouvé pour promouvoir la formation osseuse via la voie de signalisation canonique Wnt/β-caténine .

Amélioration des Composés Bioactifs

La N-(3-Méthoxy)Benzyllinoléamide peut améliorer les composés bioactifs et les activités biologiques du maca (Lepidium meyenii) par fermentation en phase solide avec Rhizopus oligosporus .

Effets Analgésiques et Anti-Inflammatoires Potentiels

Compte tenu de son activité inhibitrice sur la FAAH, la N-(3-Méthoxy)Benzyllinoléamide pourrait avoir des effets analgésiques et anti-inflammatoires potentiels .

Mécanisme D'action

Target of Action

The primary target of N-(3-Methoxybenzyl-(9Z,12Z)-Octadecadienamide, also known as Macamide Impurity 10, is the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is responsible for the degradation of endocannabinoids in the nervous system .

Mode of Action

N-(3-Methoxybenzyl-(9Z,12Z)-Octadecadienamide interacts with its target, FAAH, by inhibiting its activity . This inhibition is concentration-dependent and may be irreversible . The compound’s structure is similar to anandamide, a natural endocannabinoid, which allows it to bind to the FAAH enzyme and protect anandamide from metabolism .

Biochemical Pathways

The inhibition of FAAH by N-(3-Methoxybenzyl-(9Z,12Z)-Octadecadienamide affects the endocannabinoid system . This system contains the cannabinoid receptors CB1 and CB2, as well as their endogenous ligands . The activation of cannabinoid receptors by cannabinoid agonists inhibits adenylyl cyclase, leading to decreased intracellular production of cyclic AMP and modulation of ion channel activities .

Pharmacokinetics

It is known that the compound demonstrates concentration-dependent faah inhibitory activities

Result of Action

The inhibition of FAAH by N-(3-Methoxybenzyl-(9Z,12Z)-Octadecadienamide leads to increased levels of endocannabinoids, like anandamide, in the brain . This can result in neuroprotective activity and may also contribute to the anti-fatigue effects observed in some studies .

Analyse Biochimique

Biochemical Properties

N-(3-Methoxy)Benzyllinoleamide has been shown to interact with various enzymes and proteins. It can inhibit fatty acid amide hydrolase, modulating anandamide expression . This interaction plays a crucial role in its biochemical reactions .

Cellular Effects

N-(3-Methoxy)Benzyllinoleamide has significant effects on various types of cells and cellular processes. It has been shown to have neuroprotective effects, including its capacity to protect against corticosterone-induced neurotoxicity . It can also reduce hippocampal neuroinflammation and increase hippocampal neurotrophy .

Molecular Mechanism

At the molecular level, N-(3-Methoxy)Benzyllinoleamide exerts its effects through various mechanisms. It can considerably increase the expression levels of synaptic-structure-related proteins in the hippocampus . It also prevents corticosterone-induced mitochondrial apoptosis, restrains the expression levels of pro-apoptotic proteins, and increases the expression levels of Bcl-2 .

Temporal Effects in Laboratory Settings

The effects of N-(3-Methoxy)Benzyllinoleamide change over time in laboratory settings. For instance, a 93% increase in N-(3-Methoxy)Benzyllinoleamide was recorded after 7-day fermentation . This indicates that the compound’s stability and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-(3-Methoxy)Benzyllinoleamide vary with different dosages in animal models. For example, it has been shown to enhance the endurance capacity of mice by increasing liver glycogen levels and decreasing blood urea nitrogen, lactate dehydrogenase, blood ammonia, and blood lactic acid levels .

Metabolic Pathways

N-(3-Methoxy)Benzyllinoleamide is involved in various metabolic pathways. It is suggested that glucosinolates are one of the most important precursors of N-(3-Methoxy)Benzyllinoleamide .

Transport and Distribution

While specific transporters or binding proteins for N-(3-Methoxy)Benzyllinoleamide have not been identified, it is soluble in DMSO, indicating that it may be transported and distributed within cells and tissues via this solvent .

Propriétés

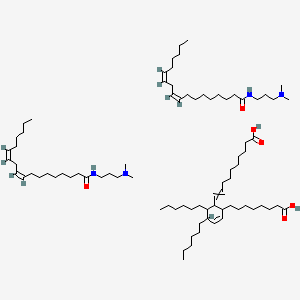

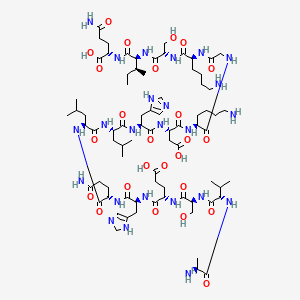

IUPAC Name |

(9Z,12Z)-N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h7-8,10-11,18-20,22H,3-6,9,12-17,21,23H2,1-2H3,(H,27,28)/b8-7-,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQBTHWVNBJSPS-NQLNTKRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601187441 | |

| Record name | (9Z,12Z)-N-[(3-Methoxyphenyl)methyl]-9,12-octadecadienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601187441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883715-22-8 | |

| Record name | (9Z,12Z)-N-[(3-Methoxyphenyl)methyl]-9,12-octadecadienamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883715-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9Z,12Z)-N-[(3-Methoxyphenyl)methyl]-9,12-octadecadienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601187441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-5-[(3S,5R,7S,10S,13R,14R,15R,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B591308.png)

![N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide](/img/structure/B591312.png)

![2H,4H-4,8-Methano[1,3]dioxolo[4,5-c]azepine](/img/structure/B591318.png)